molecular formula C11H7Cl2N5O2 B11522656 (7E)-N-[(2,4-dichlorobenzyl)oxy][1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-imine

(7E)-N-[(2,4-dichlorobenzyl)oxy][1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-imine

Cat. No.: B11522656
M. Wt: 312.11 g/mol
InChI Key: JHQPLQCRPYJGPP-UHFFFAOYSA-N
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Description

(7Z)-N-[(2,4-DICHLOROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group and an oxadiazolo-pyrimidinimine core. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

The synthesis of (7Z)-N-[(2,4-DICHLOROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile oxide.

    Introduction of the pyrimidine ring: This step involves the condensation of the oxadiazole intermediate with a suitable amidine or guanidine derivative.

    Attachment of the dichlorophenyl group: This can be done through a nucleophilic substitution reaction using a dichlorophenyl halide.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(7Z)-N-[(2,4-DICHLOROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

(7Z)-N-[(2,4-DICHLOROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a potential candidate for drug discovery and development. Studies could explore its effects on various biological targets and pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to modulate specific enzymes or receptors.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of (7Z)-N-[(2,4-DICHLOROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and reducing the enzyme’s activity. Alternatively, it could act as an agonist or antagonist at a receptor, influencing cellular signaling pathways.

Comparison with Similar Compounds

(7Z)-N-[(2,4-DICHLOROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE can be compared with other similar compounds, such as:

    N-[(2,4-DICHLOROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE: Lacks the (7Z) configuration, which may affect its reactivity and biological activity.

    N-[(2,4-DICHLOROPHENYL)METHOXY]-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE: Lacks the 6H,7H designation, which could influence its stability and interaction with molecular targets.

The uniqueness of (7Z)-N-[(2,4-DICHLOROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE lies in its specific configuration and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H7Cl2N5O2

Molecular Weight

312.11 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methoxy]-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine

InChI

InChI=1S/C11H7Cl2N5O2/c12-7-2-1-6(8(13)3-7)4-19-17-10-9-11(15-5-14-10)18-20-16-9/h1-3,5H,4H2,(H,14,15,17,18)

InChI Key

JHQPLQCRPYJGPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CONC2=NC=NC3=NON=C32

Origin of Product

United States

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